molecular formula C12H15NO3 B1446211 2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1955523-35-9

2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No.: B1446211
CAS No.: 1955523-35-9
M. Wt: 221.25 g/mol
InChI Key: PAKZUVCPDZSBBO-UHFFFAOYSA-N
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Description

The compound “2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a chemical compound with a complex structure . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Dual-acting Agents in Cardiovascular Therapies

A series of compounds, including 3,4-dihydro-2H-benzo[1,4]oxazin derivatives, have been developed as potent dual-acting agents. These compounds function by blocking the thromboxane A2 receptor (TXA2) and activating the prostacyclin receptor (PGI2), showcasing potential for novel treatments in anti-thrombotic and cardiovascular therapies without causing hypotensive side effects (Ohno et al., 2006).

Antibacterial Activity

1, 4-Benzoxazine analogues have been synthesized and evaluated for their antibacterial activities against various strains such as E. coli, Staphylococcus aureus, and others. Certain derivatives showed significant activity, indicating potential applications in developing new antibacterial agents (Kadian et al., 2012).

Heterocyclic Compound Synthesis

A novel synthesis method for 2-substituted-4H-thieno[2,3-d][1,3]oxazin-4-one and related derivatives has been achieved. These compounds hold promise for further chemical modifications and applications in medicinal chemistry due to their functional group diversity and potential biological activity (El-Ahl, 2000).

Antimicrobial and Antifungal Activity

Synthesis of 1,4-benzoxazine derivatives has also demonstrated antimicrobial and antifungal activities, suggesting their utility in combating infections. Screening against various bacterial and fungal strains highlighted specific compounds with significant activity, pointing towards their potential use in antimicrobial drug development (Kalekar et al., 2011).

Zinc Carboxylate Complexes for Catalysis

Research on zinc carboxylate complexes, including those derived from (3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)acetic acid, has unveiled their catalytic capabilities in carbon-carbon bond formation reactions. These complexes have been shown to facilitate various organic transformations, highlighting their importance in synthetic chemistry (Singh et al., 2011).

Properties

IUPAC Name

2-(4-ethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-13-9(7-12(14)15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKZUVCPDZSBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(COC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 3
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 4
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 5
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 6
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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